molecular formula C21H22N4O B2685780 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone CAS No. 2109232-20-2

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone

Cat. No.: B2685780
CAS No.: 2109232-20-2
M. Wt: 346.434
InChI Key: JLIIROVGUAWGKP-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a 1,2,3-triazole ring, an azabicyclo[3.2.1]octane ring, and a naphthalene ring. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . The azabicyclo[3.2.1]octane is a type of bicyclic compound consisting of a six-membered ring fused to a three-membered ring . The naphthalene ring is a polycyclic aromatic hydrocarbon made up of two fused benzene rings .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The 1,2,3-triazole ring would likely contribute to the compound’s polarity, while the naphthalene ring would contribute to its aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, the azabicyclo[3.2.1]octane ring, and the naphthalene ring . The 1,2,3-triazole ring might undergo reactions typical of heterocycles, while the naphthalene ring might undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure . For example, the presence of the 1,2,3-triazole ring might increase its polarity, potentially affecting its solubility in various solvents .

Scientific Research Applications

Antioxidant Properties and Marine Fungal Derivatives

Research conducted by Abdel-Lateff et al. (2002) explored marine fungal isolates, specifically Acremonium sp., which produced novel hydroquinone derivatives with significant antioxidant activity. Although the compound differs structurally, the study highlights the potential of marine-derived compounds in developing new antioxidants (Abdel-Lateff et al., 2002).

Antimicrobial and Anticancer Applications

Gaber et al. (2018) synthesized Zn2+, Cd2+, and UO22+ complexes of ligands containing the triazole moiety, demonstrating their potent antimicrobial, antioxidant, and antitumor activities. These complexes, involving similar structural motifs to the compound of interest, show the potential for combating various diseases and highlight the role of triazole derivatives in medicinal chemistry (Gaber et al., 2018).

Synthesis and Spectroscopic Studies

Nagawa et al. (1987) conducted synthesis and spectroscopic studies on 1,8-naphthylene di-1H-1,2,3-triazoles, focusing on their spectral properties and structural determinations. This research provides insight into the synthesis routes and characterization of naphthalene-triazole derivatives, offering a foundation for further exploration of similar compounds (Nagawa et al., 1987).

Cytotoxic Evaluation

Chipoline et al. (2018) evaluated the cytotoxic activity of 1,2-naphthoquinone compounds tethered to 1,2,3-1H-triazoles against various cancer cell lines. The study demonstrates the significance of aromatic substituents on the triazole ring in enhancing cytotoxic activity, indicating the therapeutic potential of such compounds in cancer treatment (Chipoline et al., 2018).

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action .

Properties

IUPAC Name

2-naphthalen-1-yl-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-21(12-16-6-3-5-15-4-1-2-7-20(15)16)24-17-8-9-18(24)14-19(13-17)25-22-10-11-23-25/h1-7,10-11,17-19H,8-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIIROVGUAWGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC=CC4=CC=CC=C43)N5N=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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